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molecular formula C9H19NO3 B028242 Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 102520-97-8

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B028242
M. Wt: 189.25 g/mol
InChI Key: SBWYTQQSTIUXOP-UHFFFAOYSA-N
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Patent
US06194461B1

Procedure details

A solution of 2-amino-2-methyl-1-propanol (921.2 mg, 10.33 mmol) in dichloromethane (5 ml) was cooled to 0° C. To the mixture was added a solution of di-t-butyl carbonate (Boc2O)(2.1045 g, 9.64 mmol) in dichloromethane (5 ml) dropwise for 30 minutes. After addition, the mixture was warmed to room temperature and stirred for 5 hours. The mixture was added to sat. NaHCO3 aqueous solution and extracted three times with ethyl acetate. The extract was dried over MgSO4 and concentrated to give the crude title compound (1.7204 g: 88%).
Quantity
921.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1045 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[C:7](=O)([O:13]C(C)(C)C)[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].C([O-])(O)=O.[Na+]>ClCCl>[C:9]([O:8][C:7]([NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4])=[O:13])([CH3:12])([CH3:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
921.2 mg
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.1045 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7204 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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